molecular formula C16H18ClNO2 B3126244 (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride CAS No. 332062-01-8

(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride

Cat. No.: B3126244
CAS No.: 332062-01-8
M. Wt: 291.77 g/mol
InChI Key: HCLDRTLSHQUFBA-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a carboxylic acid group, and two phenyl groups attached to the butanoic acid backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as benzyl cyanide.

    Hydrolysis: The nitrile group is hydrolyzed to form the corresponding carboxylic acid.

    Amination: The carboxylic acid is then subjected to amination to introduce the amino group.

    Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and purity.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving electrophiles like halogens or nitro groups.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in neurotransmission.

    Pathways: It can modulate signaling pathways related to neuronal function and synaptic plasticity.

Comparison with Similar Compounds

    ®-3-Amino-4,4-diphenylbutanoic acid hydrochloride: The enantiomer of the compound.

    Phenylalanine: A structurally similar amino acid with a single phenyl group.

    Diphenylalanine: A dipeptide with two phenyl groups.

Uniqueness: (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of two phenyl groups, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

IUPAC Name

(3S)-3-amino-4,4-diphenylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14,16H,11,17H2,(H,18,19);1H/t14-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLDRTLSHQUFBA-UQKRIMTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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